molecular formula C19H17N3O3 B4516102 2-cyclopentyl-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-cyclopentyl-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B4516102
M. Wt: 335.4 g/mol
InChI Key: YMBNAAPZEXJQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Cyclopentyl Group: This step may involve alkylation reactions.

    Attachment of the Pyridinyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoindole core.

    Reduction: Reduction reactions could be used to modify the functional groups.

    Substitution: Various substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopentyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
  • N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Uniqueness

The unique combination of the cyclopentyl, dioxo, and pyridinyl groups in 2-cyclopentyl-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide may confer distinct biological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-cyclopentyl-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-17(21-16-7-3-4-10-20-16)12-8-9-14-15(11-12)19(25)22(18(14)24)13-5-1-2-6-13/h3-4,7-11,13H,1-2,5-6H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBNAAPZEXJQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopentyl-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-cyclopentyl-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
2-cyclopentyl-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
2-cyclopentyl-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
2-cyclopentyl-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
2-cyclopentyl-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.